molecular formula C11H15ClN2 B11893843 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline

4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B11893843
M. Wt: 210.70 g/mol
InChI Key: JSTWZAPODCFGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound with the molecular formula C11H15ClN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with acetone in the presence of a catalyst to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Shares the quinazoline core but lacks the tetrahydro structure.

    2,6,7-Trimethylquinazoline: Similar structure but without the chlorine atom.

    5,6,7,8-Tetrahydroquinazoline: Lacks the chlorine and methyl groups.

Uniqueness

4-Chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and methyl groups, along with the tetrahydroquinazoline core, makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

4-chloro-2,6,7-trimethyl-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C11H15ClN2/c1-6-4-9-10(5-7(6)2)13-8(3)14-11(9)12/h6-7H,4-5H2,1-3H3

InChI Key

JSTWZAPODCFGSU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CC1C)N=C(N=C2Cl)C

Origin of Product

United States

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